(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl ring substituted with a tert-butyl group and an ethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tert-butyl-substituted phenyl ring and the ethane-1,2-diamine moiety.
Coupling Reaction: The tert-butyl-substituted phenyl ring is coupled with the ethane-1,2-diamine moiety using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, electrophiles, and suitable catalysts under controlled temperature and pressure.
Major Products Formed
Scientific Research Applications
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine: A similar compound without the hydrochloride salt form.
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine monohydrate: A similar compound with a different hydration state.
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine acetate: A similar compound with an acetate salt form.
Uniqueness
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific combination of functional groups and its hydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Biological Activity
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2HCl is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a tert-butyl group attached to a phenyl ring, linked to an ethane backbone containing two amine groups. Its chemical formula is C12H20N2⋅2HCl, with a molecular weight of 192.31 g/mol. The presence of the dihydrochloride salt form enhances its solubility and stability in aqueous environments, which is crucial for biological applications .
Biological Activity Overview
The biological activity of this compound is primarily linked to its pharmacological properties. It has been studied for various activities, including:
- Antidepressant Effects : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : There is evidence suggesting it could protect neuronal cells from damage due to oxidative stress.
- Antimicrobial Activity : Related compounds have shown efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that the tert-butyl substitution enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. The following table summarizes the unique features of related compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Structure | Antidepressant, Neuroprotective | Tert-butyl substitution enhances lipophilicity |
Phenylethylamine | Structure | Mood enhancement | Simple structure without bulky groups |
4-Methylaminorex | Structure | Stimulant effects | Contains a methyl group enhancing psychoactivity |
3,4-Methylenedioxymethamphetamine | Structure | Empathogenic effects | Unique dioxole structure affecting serotonin levels |
Antimicrobial Studies
Research has demonstrated that compounds structurally similar to (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine exhibit significant antimicrobial activity. A study showed that derivatives with a similar amine structure displayed minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA and C. difficile, indicating strong antibacterial properties .
Neuroprotective Studies
In neuropharmacology research, the compound has been evaluated for its ability to mitigate neuronal damage. In vitro studies suggest that it can reduce oxidative stress markers in neuronal cell lines. For instance, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent.
Toxicity Profile
Assessing toxicity is crucial for the development of any pharmacological agent. Preliminary studies indicate that this compound exhibits favorable toxicity profiles in MCF-7 breast cancer cells, maintaining over 90% cell viability even at concentrations exceeding its MIC by eightfold . This suggests a promising safety margin for therapeutic applications.
Properties
Molecular Formula |
C12H22Cl2N2 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;;/h4-7,11H,8,13-14H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
VAUZRXHDANRVJZ-NVJADKKVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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